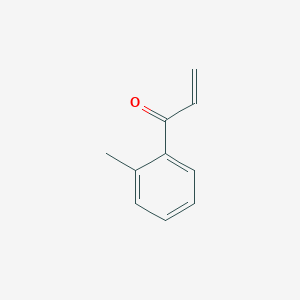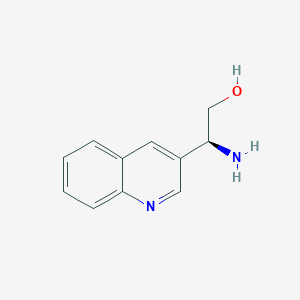![molecular formula C11H10N2O3 B13618396 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 2-oxo-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]acetic acid: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-hydroxy-2-(4-pyrazol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(11(15)16)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7,10,14H,(H,15,16) |
InChI Key |
AIZWSMUTTDQGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)

